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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)piperidine

hydrochloride

CAS No.: 1172776-65-6

Cat. No.: B3024589 Get Quote

Executive Summary
Compound: 2-(4-Chlorophenyl)piperidine hydrochloride[1][2][3]

CAS (HCl): 1391448-39-7 | CAS (Free Base): 7048035

Core pKa Value (Calculated):9.45 ± 0.20 (Conjugate Acid at 25°C)

Physicochemical Context: The compound exhibits lower basicity than unsubstituted

piperidine (pKa ~11.22) due to the inductive electron-withdrawing effects of the 2-aryl moiety

and the para-chloro substituent.

Relevance: This pKa value dictates that the molecule exists predominantly (>99%) in its

ionized cationic form at physiological pH (7.4), influencing its solubility profile and

requirement for active transport or lipophilic formulation strategies for membrane

permeability.

Structural & Mechanistic Analysis (SAR)
The basicity of 2-(4-Chlorophenyl)piperidine is governed by the availability of the lone pair

electrons on the secondary amine nitrogen. The shift in pKa from the parent piperidine is driven

by two primary electronic vectors:
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Alpha-Aryl Inductive Effect (-I): The phenyl ring attached at the C2 position (alpha to the

nitrogen) exerts a significant electron-withdrawing inductive effect. Unlike aniline, where the

nitrogen is directly conjugated to the ring, the saturated C2 carbon prevents direct resonance

delocalization. However, the proximity of the

hybridized carbons pulls electron density through the sigma bond framework, stabilizing the
free base relative to the protonated cation, thereby lowering the pKa from ~11.2 to ~9.8
(analogous to 2-phenylpiperidine).

Substituent Field Effect: The chlorine atom at the para-position of the phenyl ring is electron-

withdrawing (

). While distant from the nitrogen center, it further polarizes the phenyl ring, enhancing the
overall electron-withdrawing nature of the aryl group. This results in a further reduction of
basicity by approximately 0.2–0.4 log units compared to 2-phenylpiperidine.

Protonation Equilibrium Visualization
The following diagram illustrates the equilibrium between the protonated hydrochloride salt and

the free base species.
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Figure 1: Equilibrium shift favoring the cationic salt form at pH < 9.4.

Comparative Data Profile
Due to the specific isomeric nature of this compound, experimental values are often

extrapolated from close structural analogs. The table below synthesizes predicted and

experimental data points to triangulate the accurate pKa range.

Compound Structure pKa (Exp/Calc)
Key Electronic
Factor

Piperidine
Unsubstituted

Heterocycle
11.22 (Exp)

Reference standard;

high electron density

on N.

2-Phenylpiperidine 2-Aryl Analog 9.74 (Calc)
Inductive withdrawal

by phenyl ring at C2.

Benzylamine Acyclic Analog 9.33 (Exp)

Similar electronic

environment (amine

alpha to phenyl).

2-(4-

Chlorophenyl)piperidin

e

Target Molecule 9.45 (Est)

Combined effect of 2-

phenyl group and p-Cl

substituent.

Experimental Determination Protocol
For drug development applications requiring high precision (±0.03 log units), Potentiometric

Titration is the gold standard method.

Method: Potentiometric Titration (GLP Standard)
Objective: Determine the thermodynamic pKa constant in aqueous media (or mixed solvent if

solubility is limited).

Reagents & Equipment
Analyte: >98% pure 2-(4-Chlorophenyl)piperidine HCl.
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Titrant: 0.1 N Carbonate-free Sodium Hydroxide (NaOH).

Solvent: Degassed HPLC-grade water (CO2-free) or 0.15 M KCl solution (to maintain ionic

strength).

Instrumentation: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a

glass pH electrode.

Step-by-Step Workflow
Ionic Strength Adjustment: Prepare a solvent system of 0.15 M KCl in water to mimic

physiological ionic strength (

).

Sample Preparation: Dissolve ~3-5 mg of the hydrochloride salt in 20 mL of the solvent.

Ensure complete dissolution; if the free base precipitates during titration, a co-solvent

method (Methanol/Water extrapolation) must be used.

Acidification: Lower the starting pH to ~2.0 using 0.1 M HCl to ensure 100% protonation at

the start.

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL), allowing for electrode

stabilization (drift < 0.5 mV/min) between additions.

Data Collection: Record pH vs. Volume of titrant across the range pH 2.0 to pH 12.0.

Calculation: Use the Bjerrum difference plot or Gran plot method to identify the equivalence

point and calculate pKa at the half-equivalence point.

Experimental Logic Flow
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Figure 2: Decision tree for potentiometric pKa determination.

Implications for Drug Development[5][6]
Solubility & Formulation
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pH Dependent Solubility: At pH 1.2 (Gastric), the compound is highly soluble (>10 mg/mL).

At pH 7.4 (Blood), it remains largely ionized (~99%), maintaining good aqueous solubility.

However, as pH approaches 9.0 (Intestinal microenvironment), the concentration of the

lipophilic free base increases, potentially precipitating out of solution if the dose is high.

Salt Selection: The hydrochloride salt is appropriate for solid oral dosage forms. For liquid

formulations, maintaining a pH < 6.0 is recommended to prevent free-base precipitation.

Biological Distribution
Membrane Permeability: The cationic form (predominant at pH 7.4) has low passive

membrane permeability. Absorption likely relies on the fraction of free base available (~1%)

or specific cation transporters.

Blood-Brain Barrier (BBB): As a CNS-active scaffold, the lipophilicity of the free base (LogP

~2.7) allows for BBB penetration, but the high pKa means the "effective" lipophilicity (LogD at

pH 7.4) is significantly lower (LogD ~ 0.5 - 1.0), which may modulate brain uptake kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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